molecular formula C18H14N4O3S B14097760 5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14097760
M. Wt: 366.4 g/mol
InChI Key: WGMBFAUKZUEMQS-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxybenzothiazolyl group, and a pyrazole carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Benzothiazolyl Group: The benzothiazolyl group is attached via nucleophilic substitution reactions, often using suitable benzothiazole derivatives.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazolyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14N4O3S/c1-25-10-6-7-12-16(8-10)26-18(19-12)20-17(24)14-9-13(21-22-14)11-4-2-3-5-15(11)23/h2-9,23H,1H3,(H,21,22)(H,19,20,24)

InChI Key

WGMBFAUKZUEMQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

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